molecular formula C18H24N2O5 B009553 Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid CAS No. 109579-23-9

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid

Cat. No. B009553
M. Wt: 348.4 g/mol
InChI Key: QZHZQDCALLUGIO-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives of amino acids, including those similar to Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid, often involves stereoselective methods to achieve the desired chiral centers. For instance, stereoselective synthesis methods have been used to create diastereomers of related amino acids, utilizing techniques such as crotylboration of N-Boc-l-alaninal to assign stereochemistry (Giordano et al., 1999).

Molecular Structure Analysis

The molecular structure of Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid and related compounds can be elucidated using X-ray crystallography and NMR techniques. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the chiral centers. For example, studies on similar compounds have revealed the interbridgehead distances and the planarity of certain groups within the molecule, offering insights into the molecule's three-dimensional structure and its potential interactions in biological systems (Luger et al., 2000).

Chemical Reactions and Properties

Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-pentanoic acid can participate in various chemical reactions characteristic of amino acids and Boc-protected compounds. These include reactions with other organic molecules to form peptides or peptidomimetics, as well as transformations that modify the functional groups present in the molecule. The Boc group, in particular, offers a protective strategy for the amino group, allowing selective reactions at other sites of the molecule (Ferrini et al., 2015).

Scientific Research Applications

Synthesis and Structural Studies

  • Diastereoselective Synthesis : A method for the highly diastereoselective synthesis of similar compounds, such as (3R, 4R)- and (3R, 4S)-β, γ-diamino acids from D-Phenylalanine, has been demonstrated. This approach involves converting hydroxy groups to amino groups and oxidizing phenyl groups to carboxyl groups (Kano et al., 1988).

  • Epoxy Amino Acids Production : Efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase and subsequent transformations highlight the potential of producing complex structures involving similar amino acid derivatives (Krishnamurthy et al., 2014).

  • Synthesis of Novel Pi-Protected Histidine Analogue : The synthesis of aspartic proteinase inhibitors from new histidine side-chain analogues, such as (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid, shows the capability of these compounds in enzyme inhibition (Maibaum & Rich, 1989).

  • Synthesis of Analogues of the Carboxyl Protease Inhibitor Pepstatin : Creating analogues from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid demonstrates the potential of these compounds in inhibiting enzymes like pepsin and renin (Rich, Sun, & Ulm, 1980).

  • Stereoselective Synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids : This process, used for synthesizing diastereomers, illustrates the diverse potential of these amino acids in pharmaceutical and biochemical applications (Giordano, Spinella, & Sodano, 1999).

Biological Applications

  • HIV-Protease Assay : N-Fmoc, O-(tert-butyl)-protected derivatives of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid were used in the solid-phase peptide synthesis of oligopeptides for HIV-protease activity detection (Badalassi et al., 2002).

  • Synthesis of Novel Amino Acid AmAbz : The creation of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid highlights the use of these compounds as building blocks for peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

  • Inhibition of Nitric Oxide Synthases : S-2-Amino-5-azolylpentanoic acids related to L-ornithine were used as inhibitors for nitric oxide synthases, demonstrating the therapeutic potential of these compounds (Ulhaq et al., 1998).

  • Discovery of Thalassospiramide G : The discovery of thalassospiramide G from Thalassospira sp., bearing γ-amino acids like 4-amino-3,5-dihydroxy-pentanoic acid, underscores the role of such compounds in marine biology and pharmacology (Um et al., 2013).

  • Synthesis of Peptides with Metal Ion Protecting Group : The use of pentaamminecobalt(III) as a protecting group for sequential peptide synthesis, involving Boc-amino acid active esters or Boc symmetric anhydrides, illustrates a novel approach in peptide chemistry (Isied, Vassilian, & Lyon, 1982).

properties

IUPAC Name

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-14(15(21)9-16(22)23)8-11-10-19-13-7-5-4-6-12(11)13/h4-7,10,14-15,19,21H,8-9H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZQDCALLUGIO-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-hydroxy-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Reactant of Route 2
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Reactant of Route 3
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Reactant of Route 4
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Reactant of Route 5
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid
Reactant of Route 6
Reactant of Route 6
Boc-(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-YL)-pentanoic acid

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